molecular formula C20H17Cl2N5O2S B2374152 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 1111003-33-8

2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No. B2374152
CAS RN: 1111003-33-8
M. Wt: 462.35
InChI Key:
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Description

The compound is a complex organic molecule with several functional groups. It contains a [1,2,4]triazolo[4,3-a]quinazolin-1-yl moiety, which is a type of fused heterocyclic compound. These types of compounds are often found in pharmaceuticals and have various biological activities .


Molecular Structure Analysis

The compound contains several functional groups, including a triazoloquinazolinyl group, a thioacetamide group, and a chlorophenyl group. The exact 3D structure would need to be determined by techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the triazoloquinazoline group could potentially make the compound planar, which might enhance its ability to intercalate into DNA .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • A variety of compounds similar to 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-chlorophenyl)acetamide have been synthesized, indicating a growing interest in this class of compounds for their potential pharmacological activities (Fathalla et al., 2007).

Antihistaminic and Anticancer Properties

  • Several studies have investigated the antihistaminic properties of similar triazoloquinazolin derivatives. For instance, compounds with a 4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline structure have shown promising H1-antihistaminic activity (Gobinath et al., 2015; Alagarsamy et al., 2007; Alagarsamy et al., 2008).
  • Additionally, certain derivatives have demonstrated notable anticancer activity. For example, N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have shown effectiveness against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).

Potential as Positive Inotropic Agents

  • Some derivatives in this chemical class have been evaluated for their positive inotropic activity, showing promising results in enhancing stroke volume in isolated rabbit heart preparations (Wu et al., 2012; Zhang et al., 2008).

Synthesis Methods and Quality Control

  • Research also focuses on developing efficient synthesis methods and quality control procedures for triazoloquinazolin derivatives, indicating their potential utility in various applications (Danylchenko et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many triazoloquinazoline derivatives have been studied for their anticancer activities . They often work by intercalating into DNA and disrupting its function .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. It could also be interesting to investigate its potential biological activities, given the known activities of similar compounds .

properties

IUPAC Name

2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N5O2S/c1-2-8-26-18(29)15-10-13(22)6-7-16(15)27-19(26)24-25-20(27)30-11-17(28)23-14-5-3-4-12(21)9-14/h3-7,9-10H,2,8,11H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYOHKQAQMGMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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